3-Chloro-2-fluoro-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-6-iodophenol is an organic compound with the molecular formula C6H3ClFIO It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-6-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or ethers.
Scientific Research Applications
3-Chloro-2-fluoro-6-iodophenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-6-iodophenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Fluoro-6-iodophenol:
3-Chloro-6-iodophenol: Lacks the fluorine atom, leading to variations in its reactivity and applications.
Uniqueness
3-Chloro-2-fluoro-6-iodophenol is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H3ClFIO |
---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
InChI Key |
IFHQJLWDIJNKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.